molecular formula C18H28BrNO2 B000186 Dextromethorphan hydrobromide CAS No. 6700-34-1

Dextromethorphan hydrobromide

Cat. No. B000186
CAS RN: 6700-34-1
M. Wt: 370.3 g/mol
InChI Key: MKXZASYAUGDDCJ-NJAFHUGGSA-N
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Description

Synthesis Analysis

The synthesis of dextromethorphan hydrobromide involves complex organic chemistry techniques. Although specific details of its commercial synthesis are proprietary and not widely published, it generally involves the methylation of levorphanol, a process that transforms this opioid analgesic into a non-opioid, non-addictive cough suppressant. The synthesis process is critical for ensuring the purity and efficacy of the final product.

Molecular Structure Analysis

Dextromethorphan hydrobromide is a dextrorotatory morphinan compound with a distinct molecular structure that contributes to its pharmacological activities. Its molecular structure includes a cyclohexane ring, a partially saturated morphinan framework, and an ether linkage, distinguishing it from opioid analgesics. This structure is responsible for its ability to bind to NMDA receptors and sigma-1 receptors, contributing to its effects on the central nervous system.

Chemical Reactions and Properties

Dextromethorphan undergoes extensive metabolism in the liver, primarily through the actions of cytochrome P450 enzymes. Its major metabolic pathway includes sequential O-demethylation to its active metabolite, dextrorphan, and N-demethylation to 3-hydroxymorphinan. These metabolic reactions are influenced by genetic variations in metabolizing enzymes, leading to significant inter-individual variability in the pharmacokinetics and pharmacodynamics of dextromethorphan.

Physical Properties Analysis

As a hydrobromide salt, dextromethorphan hydrobromide is highly soluble in water, which facilitates its formulation into various oral dosage forms, including syrups, tablets, and capsules. Its physical state at room temperature is a white, crystalline powder. The hydrobromide component enhances its stability and bioavailability when administered orally.

Chemical Properties Analysis

Dextromethorphan hydrobromide exhibits basic chemical properties characteristic of tertiary amines. It can form salts with acids, which is utilized in its formulation as a hydrobromide salt to improve its pharmacokinetic profile. Its chemical stability and solubility are key factors in its effectiveness as a cough suppressant.

For detailed information on the synthesis, molecular structure, chemical reactions, and properties of dextromethorphan hydrobromide, the following references provide a comprehensive overview of the current scientific understanding:

  • Silva, A. R. A. C., & Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(2), 258-282. Link to the source.

  • Musacchio, J., Klein, M., & Canoll, P. (1989). Dextromethorphan and sigma ligands: common sites but diverse effects. Life Sciences, 45(19), 1721-1732. Link to the source.

Scientific Research Applications

Analytical Detection and Interaction Studies

One significant area of research focuses on the development of analytical methods for detecting DXM in pharmaceutical formulations and biological samples. For example, Ganjali et al. (2010) developed a potentiometric membrane sensor for the fast determination of DXM in pharmaceutical formulations and urine, highlighting its potential for clinical and forensic applications (M. Ganjali et al., 2010). Additionally, the interaction of DXM with deoxyribonucleic acid (DNA) has been studied, providing insights into the molecular mechanisms of DXM's action and its potential implications in therapy. Amin et al. (2016) investigated the binding affinity of DXM to DNA, revealing a hydrophobic interaction that suggests an external binding mode to the minor groove of DNA (T. Amin et al., 2016).

Therapeutic Applications

Beyond its antitussive use, DXM has been researched for its therapeutic potential in various neurological and psychiatric conditions. Notably, a study found that the combination of DXM and quinidine sulfate significantly reduced symptoms of agitation in Alzheimer's disease patients with minimal side effects, opening avenues for treating agitation in neurodegenerative disorders with fewer risks compared to traditional antipsychotics (Journal of the American Medical Association, 2016). This highlights DXM's potential in managing symptoms in neurological conditions beyond its well-established role as a cough suppressant.

Future Directions

Dextromethorphan Hydrobromide is currently used for the temporary relief of cough due to minor throat and bronchial irritation as may occur with the common cold or inhaled irritants . Future research may focus on its potential uses in other medical conditions.

properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADZBLEUMJRG-IKNOHUQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045569
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dextromethorphan hydrobromide monohydrate

CAS RN

6700-34-1
Record name Dextromethorphan hydrobromide monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6700-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEXTROMETHORPHAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,480
Citations
HF Mostafa, MA Ibrahim, A Sakr - … development and technology, 2013 - Taylor & Francis
… design run in 3 2 full factorial design of dextromethorphan hydrobromide ODTs. … values of disintegration, hardness and T 50 for check point of dextromethorphan hydrobromide ODTs. …
Number of citations: 41 www.tandfonline.com
PM Fleming - British Medical Journal (Clinical Research Ed.), 1986 - ncbi.nlm.nih.gov
… of a sample of the white powder showed that it was pure dextromethorphan hydrobromide. … at Queen Alexandra Hospital, Portsmouth, for analysing the dextromethorphan hydrobromide. …
Number of citations: 65 www.ncbi.nlm.nih.gov
M Malladi, R Jukanti, R Nair, S Wagh… - Acta …, 2010 - hrcak.srce.hr
The present study is aimed to develop dextromethorphan hydrobromide (DXM) oral disintegrating tablets (ODT) with acceptable palatability to help patients of all age group. The bitter …
Number of citations: 50 hrcak.srce.hr
BS Galer, D Lee, T Ma, B Nagle, TG Schlagheck - Pain, 2005 - Elsevier
While many pre-clinical and clinical studies have suggested that the addition of N-methyl-d-aspartate (NMDA) receptor antagonists, such as dextromethorphan (DM), to opioid …
Number of citations: 118 www.sciencedirect.com
SN Meyyanathan, S Rajan, S Muralidaharan… - Drug …, 2008 - Taylor & Francis
… Sustained release (SR) matrix tablets of dextromethorphan hydrobromide were prepared by … higher than that for the marketed dextromethorphan hydrobromide tablet because of lower …
Number of citations: 23 www.tandfonline.com
RH Schwartz - Clinical pediatrics, 2005 - journals.sagepub.com
… Research on the efficacy of dextromethorphan hydrobromide in the treatment of induced, acute, and chronic cough is inconclusive.In normal doses the drug possesses no sedative, …
Number of citations: 143 journals.sagepub.com
L Gylbert, D Carlström - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… Projection along e of the dextromethorphan hydrobromide monohydrate structure showing the packing and the hydrogen-bond scheme. Filled, open and stippled small circles represent …
Number of citations: 21 scripts.iucr.org
G Ramachander, FD Williams… - Journal of …, 1977 - Wiley Online Library
A method is described for the estimation of dextrorphan, a metabolite of dextromethorphan, in plasma. The bioavailability of dextromethorphan hydrobromide after 30 mg po, as …
Number of citations: 79 onlinelibrary.wiley.com
MW Orrell, PG Campbell - British Medical Journal (Clinical …, 1986 - ncbi.nlm.nih.gov
London WCI) write: Like Dr Philip M Fleming (6 September, p 597), we have recently seen a patient who was dependent on dextromethorphan. This 37 year old man had a history of …
Number of citations: 21 www.ncbi.nlm.nih.gov
E Guenin, M Armogida, D Riff - Clinical drug investigation, 2014 - Springer
Background Dextromethorphan hydrobromide (DM) is a widely used antitussive. This study determined, for the first time, the basic pharmacokinetic profile of DM and its active metabolite…
Number of citations: 10 link.springer.com

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